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For Researchers, Scientists, and Drug Development Professionals

Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a critical regulator

of the cell cycle, CDK6, in complex with D-type cyclins, phosphorylates and inactivates the

Retinoblastoma (RB) tumor suppressor protein. This inactivation allows for the release and

activation of E2F transcription factors, which drive the expression of genes necessary for the

G1/S phase transition, including the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is

a key regulator of cell proliferation, and its overexpression is implicated in the pathogenesis of

various cancers, including Philadelphia chromosome-positive (Ph+) acute lymphoblastic

leukemia (ALL).[2][5] YX-2-107 offers a novel therapeutic strategy by targeting CDK6 for

degradation, thereby inhibiting downstream signaling pathways that promote cell proliferation,

including the expression of FOXM1.[1][2] These application notes provide a summary of the

effects of YX-2-107 on FOXM1 expression and detailed protocols for relevant experimental

procedures.
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YX-2-107 functions as a PROTAC by simultaneously binding to CDK6 and an E3 ubiquitin

ligase, facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[5] The

degradation of CDK6 leads to a decrease in the phosphorylation of its substrate, RB.

Hypophosphorylated RB remains bound to E2F transcription factors, preventing them from

activating the transcription of their target genes, which include FOXM1. The resulting

downregulation of FOXM1 expression contributes to the anti-proliferative effects of YX-2-107.
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Caption: YX-2-107 induces CDK6 degradation, inhibiting RB phosphorylation and FOXM1

expression.

Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of YX-2-107 on CDK6

and downstream signaling components, including FOXM1, in Philadelphia chromosome-

positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines.

Parameter Cell Line(s)
Concentrati
on(s)

Time
Point(s)

Effect
Reference(s
)

CDK6

Degradation

(IC50)

Not specified 4.4 nM Not specified

50%

degradation

of CDK6

[1][4]

CDK6

Degradation
BV173

0, 1.6, 8, 40,

200, 1000 nM
4 h

Selective

degradation

of CDK6

[1]

RB

Phosphorylati

on Inhibition

BV173, SUP-

B15
2000 nM 72 h

Inhibition of

RB

phosphorylati

on

[1][3]

FOXM1

Expression

Inhibition

BV173, SUP-

B15
2000 nM 72 h

Inhibition of

FOXM1

expression

[1][3]

S Phase

Inhibition

BV173, SUP-

B15
2000 nM 48 h

Inhibition of S

phase entry
[1]

In Vivo

Efficacy

NRG-SGM3

mice (Ph+

ALL

xenografts)

150 mg/kg

(i.p., daily for

3 days)

3 days

Suppression

of Ph+ ALL

proliferation

[1]
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The following are detailed protocols for key experiments to assess the effect of YX-2-107 on

FOXM1 expression levels.

Cell Culture and Treatment
Cell Lines: BV173 and SUP-B15 (Ph+ ALL cell lines).

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100

U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment:

Seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture vessels.

Allow cells to acclimate for 24 hours.

Prepare a stock solution of YX-2-107 in DMSO.

Treat cells with the desired concentrations of YX-2-107 (e.g., 0-2000 nM). Ensure the final

DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

Incubate cells for the desired time points (e.g., 4, 24, 48, 72 hours).

Western Blot Analysis for FOXM1 Protein Expression
This protocol allows for the detection and quantification of FOXM1 protein levels following

treatment with YX-2-107.

Materials:

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels
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PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-FOXM1, anti-CDK6, anti-pRB (Ser807/811), anti-RB, and anti-β-

actin or anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Protein Extraction:

After treatment, harvest cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein extract.

Protein Quantification:

Determine the protein concentration of each sample using a BCA protein assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5

minutes.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an ECL substrate and an imaging system.

Analysis:

Quantify the band intensities using densitometry software (e.g., ImageJ).

Normalize the FOXM1 protein levels to the loading control (β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for FOXM1
mRNA Expression
This protocol is for quantifying the mRNA levels of FOXM1.

Materials:

RNA extraction kit (e.g., RNeasy Kit)

cDNA synthesis kit

SYBR Green or TaqMan master mix

qRT-PCR primers for FOXM1 and a housekeeping gene (e.g., GAPDH, ACTB)

Real-time PCR system

Procedure:

RNA Extraction and cDNA Synthesis:
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Isolate total RNA from treated cells using an RNA extraction kit according to the

manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer.

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

qRT-PCR:

Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green/TaqMan master

mix, and gene-specific primers.

Perform the qRT-PCR using a real-time PCR system with the following typical cycling

conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1

min.

Analysis:

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold

change in FOXM1 gene expression, normalized to the housekeeping gene.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
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Treat cells with various concentrations of YX-2-107 for the desired duration.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Experimental Workflow for Assessing YX-2-107 Effect on FOXM1
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Caption: Workflow for analyzing the effects of YX-2-107 on FOXM1 expression and cell

viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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